Physicochemical Profiling and Synthetic Methodologies of 5-(2-Thienyl)-1H-indole-3-carbaldehyde: A Technical Whitepaper
Physicochemical Profiling and Synthetic Methodologies of 5-(2-Thienyl)-1H-indole-3-carbaldehyde: A Technical Whitepaper
Executive Summary
As drug discovery and materials science increasingly rely on highly functionalized heterocyclic scaffolds, 5-(2-Thienyl)-1H-indole-3-carbaldehyde has emerged as a molecule of significant strategic value. This compound integrates three distinct chemical motifs: an electron-rich indole core, a lipophilic 2-thienyl substituent at the 5-position, and a versatile formyl group at the 3-position[1].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, details a self-validating synthetic protocol via Vilsmeier-Haack formylation, and explores its downstream reactivity. Designed for research scientists and drug development professionals, this guide bridges the gap between theoretical reactivity and benchtop execution.
Structural and Physicochemical Profiling
The structural architecture of 5-(2-Thienyl)-1H-indole-3-carbaldehyde dictates its behavior in both biological systems and synthetic workflows. The indole core provides a rigid, planar scaffold capable of hydrogen bonding via the N-H group. The addition of the 2-thienyl group at the C5 position extends the π -conjugation system, significantly altering the molecule's electronic distribution and increasing its overall lipophilicity—a critical parameter for membrane permeability in medicinal chemistry[1].
The 3-formyl group acts as a strong electron-withdrawing moiety via resonance, stabilizing the indole ring against oxidative degradation while providing a highly reactive electrophilic center for further derivatization[2].
Quantitative Physicochemical Data
The following table summarizes the core quantitative properties of the compound, essential for formulation, solvent selection, and analytical tracking.
| Property | Value / Description |
| IUPAC Name | 5-(thiophen-2-yl)-1H-indole-3-carbaldehyde |
| Molecular Formula | C13H9NOS [1] |
| Molecular Weight | 227.28 g/mol [3] |
| Physical State | Solid (Tan to off-white powder)[1],[2] |
| Hydrogen Bond Donors | 1 (Indole N-H) |
| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Thiophene Sulfur) |
| Solubility Profile | Soluble in DMSO, Dichloromethane, Ethanol; Insoluble in Water[1],[2] |
| Stability | Stable under standard conditions; sensitive to extreme pH[1] |
Synthetic Methodology: The Vilsmeier-Haack Formylation
The most robust and scalable method for synthesizing 5-(2-Thienyl)-1H-indole-3-carbaldehyde is the Vilsmeier-Haack formylation of the parent compound, 5-(2-thienyl)-1H-indole[1],[2].
Mechanistic Rationale & Causality
The indole C3 position possesses enamine-like character, making it approximately 1013 times more reactive toward electrophilic aromatic substitution than benzene[4],. Because the pyrrolic ring is the most electron-rich portion of the molecule, formylation occurs exclusively at C3 at room temperature[4].
The reaction utilizes Phosphorus Oxychloride ( POCl3 ) and N,N-Dimethylformamide (DMF). The causality behind this reagent choice is twofold: DMF acts as both the solvent and the formyl source, while POCl3 activates the DMF to generate a highly electrophilic chloromethyleneiminium ion (the Vilsmeier reagent),[2].
Workflow of the Vilsmeier-Haack formylation of 5-(2-Thienyl)-1H-indole.
Step-by-Step Experimental Protocol
To ensure a self-validating system, the following protocol integrates synthetic steps with their underlying chemical logic:
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Vilsmeier Reagent Generation:
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Action: Cool anhydrous DMF (10 equiv) to 0–5 °C under an inert atmosphere. Add POCl3 (1.2 equiv) dropwise over 30–40 minutes[1].
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Causality: The formation of the chloroiminium ion is highly exothermic. Strict temperature control prevents the thermal degradation of this unstable electrophile and avoids runaway reactions[2].
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Electrophilic Aromatic Substitution:
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Action: Dissolve 5-(2-thienyl)-1H-indole (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent. Stir at room temperature for 1–2 hours, then heat under reflux (or 35–80 °C depending on substrate sterics) for 5–8 hours[1],[2].
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Causality: Initial room-temperature stirring allows the C3 position to attack the iminium ion. Subsequent heating drives the elimination of HCl and ensures complete conversion to the stable iminium intermediate[1].
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Alkaline Hydrolysis and Isolation:
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Action: Cool the reaction mixture to 0 °C. Slowly quench with saturated aqueous Na2CO3 until the pH reaches 8–9. Filter the resulting precipitate, wash with cold water, and dry under vacuum[1].
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Causality: Alkaline hydrolysis is required to convert the iminium intermediate into the final aldehyde. Adjusting the pH to 8–9 neutralizes the acidic byproducts, drastically reducing the solubility of the organic product in the aqueous phase and driving its precipitation[1].
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Reactivity and Derivatization Pathways
The 3-formyl group of 5-(2-Thienyl)-1H-indole-3-carbaldehyde serves as a highly versatile synthetic handle. Because the indole nitrogen donates electron density into the ring, the aldehyde carbon is slightly less electrophilic than a standard benzaldehyde; however, it readily participates in a variety of fundamental transformations crucial for drug discovery[1],[2].
Key synthetic derivatization pathways for 5-(2-Thienyl)-1H-indole-3-carbaldehyde.
Applications in Medicinal Chemistry
Indole-3-carbaldehyde derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as building blocks for antitumor agents, antimicrobial compounds, and phytoalexins[2]. The specific inclusion of the 2-thienyl group at C5 enhances binding affinity in hydrophobic pockets of target proteins (such as kinases) while maintaining a favorable metabolic profile compared to simple phenyl rings[1].
Analytical Characterization Protocols
To validate the success of the synthesis and the purity of the compound, a multi-modal analytical approach is required. The following expected parameters serve as a self-validating checklist for the bench scientist:
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Liquid Chromatography-Mass Spectrometry (LC-MS): Utilize positive electrospray ionization (ESI+). The expected mass-to-charge ratio ( m/z ) for the protonated molecular ion [M+H]+ is 228.3 (calculated from the exact mass of C13H9NOS )[3].
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Proton Nuclear Magnetic Resonance ( 1H NMR, DMSO- d6 ):
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~9.90 - 10.10 ppm (s, 1H): The diagnostic formyl proton. Its presence confirms successful formylation.
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>11.50 ppm (br s, 1H): The indole N-H proton.
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7.10 - 8.50 ppm (m, 7H): The complex multiplet corresponding to the remaining indole core protons and the three protons of the 2-thienyl substituent.
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Infrared Spectroscopy (FT-IR):
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~1630–1650 cm−1 : A strong, sharp peak indicative of the highly conjugated C=O stretch of the aldehyde.
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~3100–3300 cm−1 : A broad band corresponding to the N-H stretch of the indole ring.
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References
- Buy 5-(2-Thienyl)-1H-indole-3-carbaldehyde (EVT-12996129) - EvitaChem. EvitaChem.
- 5-(2-THIENYL)-1H-INDOLE-3-CARBALDEHYDE Product Description - ChemicalBook. ChemicalBook.
- Indole - Wikipedia. Wikipedia.
- INDOLE - Ataman Kimya.
- Indole-3-carbaldehyde - Grokipedia. Grokipedia.
